Strongylin A vs. Aureol: 5-Fold Superior Anti-MRSA Potency in Head-to-Head ESKAPE Panel Screening
In a direct head-to-head comparison conducted within the same study, strongylin A (4) exhibited anti-MRSA EC50 values of 1 μM against both the MRSA type strain DSM 11822 and the clinical isolate RKI 11-02670, compared to aureol (2), which showed EC50 values of 5 μM against both strains—a 5-fold difference in potency [1]. The two compounds are the most structurally similar members of the tetracyclic meroterpenoid family, differing primarily in the oxidation state of the aromatic subunit: strongylin A bears a methylated hydroquinone, whereas aureol contains a mono-hydroxylated aromatic ring. Oxidation of the methylated hydroquinone to a para-quinone (as in compound 46) further reduced activity to 33/20 μM, demonstrating the functional necessity of strongylin A's specific hydroquinone oxidation state for optimal anti-MRSA activity [1].
| Evidence Dimension | Anti-MRSA growth inhibition (EC50, μM) |
|---|---|
| Target Compound Data | Strongylin A: EC50 = 1 μM (DSM 11822), EC50 = 1 μM (RKI 11-02670) |
| Comparator Or Baseline | Aureol: EC50 = 5 μM (DSM 11822), EC50 = 5 μM (RKI 11-02670); para-quinone analog 46: EC50 = 33 μM (DSM 11822), 20 μM (RKI 11-02670) |
| Quantified Difference | 5-fold higher potency for strongylin A vs. aureol; 20–33-fold higher vs. para-quinone analog 46 |
| Conditions | MRSA growth inhibition assay; type strain DSM 11822 and clinical isolate RKI 11-02670; ESKAPE pathogen panel; Wildermuth et al. 2017 |
Why This Matters
For anti-MRSA drug discovery programs, the 5-fold potency advantage of strongylin A over its closest natural analog aureol translates to a meaningfully lower effective concentration requirement in lead optimization, while the SAR data establish that the methylated hydroquinone moiety is essential—not substitutable by the mono-hydroxy or para-quinone motifs found in co-occurring natural products.
- [1] Wildermuth R, Speck K, Haut FL, Mayer P, Karge B, Brönstrup M, Magauer T. A modular synthesis of tetracyclic meroterpenoid antibiotics. Nat Commun. 2017;8:2083. doi:10.1038/s41467-017-02061-7. View Source
